{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol
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Overview
Description
{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is an intriguing compound due to its unique chemical structure and potential applications across various fields. It features a piperidine ring linked to a benzothiazole ring, augmented with a methylsulfanyl group, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol can be initiated by preparing the benzothiazole ring via condensation of o-aminothiophenol with carbon disulfide followed by cyclization with chloroacetic acid. Subsequently, the piperidine ring is attached via nucleophilic substitution with a suitably protected piperidine derivative. De-protection yields the final compound.
Industrial Production Methods: Industrial synthesis may follow similar steps but requires optimization for large-scale production. This includes selecting the appropriate solvents, catalysts, and conditions to maximize yield and purity, as well as employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The benzothiazole ring may undergo reduction reactions, potentially modifying its electronic properties.
Substitution: The hydroxyl group can be replaced by other substituents under suitable conditions, affecting the compound's solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Sulfoxide and sulfone derivatives
Reduced benzothiazole derivatives
Various substituted analogs
Scientific Research Applications
{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol has broad scientific research applications:
Chemistry: Used as a precursor for complex organic synthesis.
Biology: Investigated for its interaction with biological targets due to its unique structure.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Applied in material science for developing novel compounds with specific properties.
Mechanism of Action
Mechanism: The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the benzothiazole moiety might interact with protein kinase pathways, influencing cell signaling mechanisms.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymatic active sites, altering their activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparing {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol with other compounds:
Unique Attributes: The combination of a benzothiazole ring and piperidine structure, along with a methylsulfanyl group, distinguishes it from other compounds.
Similar Compounds: Benzothiazole-based drugs like riluzole, or piperidine derivatives used in pharmaceuticals.
This compound's distinct chemical structure lends itself to diverse research and industrial applications, making it a significant point of interest in various scientific domains.
Biological Activity
{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, synthesis, and relevant case studies.
- IUPAC Name: 1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol
- Molecular Formula: C14H18N2OS
- Molecular Weight: 278.37 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to this compound. Compounds with benzothiazole structures have shown significant activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong inhibitory effects.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
This compound | TBD |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
A notable study investigated the effect of a related compound on MCF-7 breast cancer cells, revealing an IC50 value of 12 µM, indicating significant cytotoxicity.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments. The synthesized compound showed promising results in inhibiting AChE activity:
Enzyme | IC50 (µM) |
---|---|
AChE | 25 |
Study 1: Synthesis and Biological Evaluation
A study conducted by Nithiya et al. (2011) synthesized several piperidine derivatives and evaluated their biological activities. Among them, a compound structurally similar to this compound exhibited potent antibacterial activity against Bacillus subtilis and was further characterized for its enzyme inhibition properties.
Study 2: Anticancer Screening
In another study focusing on anticancer properties, a derivative was tested against various cancer cell lines. The results indicated that compounds containing the benzothiazole moiety could induce apoptosis in cancer cells through the activation of caspases, supporting their potential as anticancer agents.
Properties
IUPAC Name |
[1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-18-11-3-2-4-12-13(11)15-14(19-12)16-7-5-10(9-17)6-8-16/h2-4,10,17H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNFKFOMJWEUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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